2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a fused ring system incorporating thieno[3,2-b]pyridine and octahydropyrrolo
Mechanism of Action
Target of Action
The primary targets of the compound “2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole” are currently unknown. The compound is a derivative of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine , which are known to have diverse biological activities . .
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. These could include binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways
Result of Action
Given its structural similarity to other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives , it may have similar effects, such as modulating cellular processes or inducing specific cellular responses.
Properties
IUPAC Name |
7-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-16-6-10-8-17(9-11(10)7-16)13-2-4-15-12-3-5-18-14(12)13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJWMBUIFNUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=C4C(=NC=C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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